
O-Desulfo Micafungin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Desulfo Micafungin is a derivative of Micafungin, an antifungal agent belonging to the echinocandin class. This compound is known for its ability to inhibit the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall. This compound is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of Micafungin and its derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: O-Desulfo Micafungin is synthesized from the precursor FR901379, a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri. The synthetic route involves the deacylation of the palmitic acid side chain of FR901379, followed by substitution with an optimized N-acyl side chain . The reaction conditions typically involve the use of specific enzymes and controlled fermentation processes to ensure high yield and purity.
Industrial Production Methods: The industrial production of this compound involves several steps:
Fermentation: The precursor FR901379 is produced through the fermentation of Coleophoma empetri.
Deacylation: The palmitic acid side chain of FR901379 is deacylated.
Substitution: The deacylated product is then substituted with an optimized N-acyl side chain to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions: O-Desulfo Micafungin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
O-Desulfo Micafungin inhibits the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and death. The compound specifically targets the enzyme 1,3-beta-D-glucan synthase, which is crucial for the synthesis of this polysaccharide .
Scientific Research Applications
This compound has several significant applications in scientific research:
- Chemistry : Used to study the chemical properties and reactivity of Micafungin derivatives.
- Biology : Investigates the biological activity and mechanism of action of Micafungin and its derivatives.
- Medicine : Contributes to the development of new antifungal therapies and studies pharmacokinetics and pharmacodynamics.
- Industry : Plays a role in producing Micafungin and related compounds for pharmaceutical applications .
Comparative Analysis with Other Echinocandins
Compound Name | Mechanism of Action | Clinical Use |
---|---|---|
This compound | Inhibits 1,3-beta-D-glucan synthesis | Research applications; potential therapeutic uses |
Caspofungin | Inhibits 1,3-beta-D-glucan synthesis | Treatment of invasive fungal infections |
Anidulafungin | Inhibits 1,3-beta-D-glucan synthesis | Treatment of candidemia and other fungal infections |
Rezafungin | Inhibits 1,3-beta-D-glucan synthesis | Emerging treatment for resistant fungal infections |
Efficacy in Invasive Fungal Infections
A multicenter trial evaluated the efficacy and safety of Micafungin (the parent compound) in patients with invasive fungal infections. The results indicated an overall efficacy rate of 87.5% for candidiasis cases. Notably, adverse events were primarily mild and reversible .
Case Study: Successful Treatment of Candidemia
A documented case study highlighted the successful treatment of a breakthrough Candida glabrata bloodstream infection with Micafungin after previous treatments failed. The patient showed significant improvement following the initiation of Micafungin therapy, demonstrating its potential as an effective treatment option in resistant cases .
Pharmacokinetics and Pharmacodynamics
Research on this compound also focuses on its pharmacokinetic properties. Studies indicate that modifications to the structure enhance water solubility and absorption rates compared to other echinocandins. This property is crucial for optimizing therapeutic outcomes .
Mecanismo De Acción
O-Desulfo Micafungin exerts its effects by inhibiting the synthesis of 1,3-beta-D-glucan, a crucial component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The molecular targets involved include the enzyme 1,3-beta-D-glucan synthase, which is essential for the synthesis of 1,3-beta-D-glucan .
Comparación Con Compuestos Similares
Caspofungin: Another echinocandin antifungal agent that inhibits 1,3-beta-D-glucan synthesis.
Anidulafungin: Similar to Micafungin, it inhibits the synthesis of 1,3-beta-D-glucan and is used to treat fungal infections.
Rezafungin: A newer echinocandin with a similar mechanism of action.
Uniqueness: O-Desulfo Micafungin is unique due to its specific structural modifications, which enhance its water solubility and pharmacokinetic properties. This makes it particularly effective in clinical and research settings compared to other echinocandins .
Actividad Biológica
O-Desulfo Micafungin is a derivative of Micafungin, an antifungal agent classified within the echinocandin group. This compound is primarily utilized in research to explore the biological activity and mechanisms of action of Micafungin and its derivatives. Its primary mechanism involves the inhibition of 1,3-beta-D-glucan synthesis, a critical component of the fungal cell wall, leading to cell lysis and death.
This compound is synthesized from the precursor FR901379, which is produced through the fermentation of the fungus Coleophoma empetri. The synthesis involves:
- Deacylation : Removal of the palmitic acid side chain from FR901379.
- Substitution : Replacement with an optimized N-acyl side chain.
This synthetic process allows for the study of various chemical reactions including oxidation, reduction, and substitution, which are essential for understanding its biological activity.
This compound acts by inhibiting 1,3-beta-D-glucan synthase, an enzyme crucial for synthesizing 1,3-beta-D-glucan. This inhibition compromises the integrity of the fungal cell wall, leading to cell death. The compound has shown efficacy against various fungal species, particularly those resistant to other antifungal classes like polyenes and azoles .
Efficacy Against Fungal Infections
This compound exhibits significant antifungal activity against:
- Candida species : Effective against strains such as Candida albicans, Candida glabrata, and Candida tropicalis.
- Aspergillus species : Demonstrates effectiveness against Aspergillus fumigatus.
Clinical studies have indicated that Micafungin maintains efficacy in treating invasive candidiasis and invasive aspergillosis with minimal toxicity to mammalian cells .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various populations:
- Absorption : Following intravenous administration, it shows dose-proportional linear pharmacokinetics.
- Distribution : High protein binding (>99.5%) with minimal renal excretion (<1% unchanged).
- Metabolism : Primarily metabolized by arylsulfatase with minimal involvement of cytochrome P450 pathways.
The elimination half-life ranges around 13.9 hours, making it suitable for once-daily dosing in clinical settings .
In Vitro Studies
In vitro studies have demonstrated that this compound retains similar antifungal potency compared to its parent compound, Micafungin. For example:
These values indicate that this compound can effectively inhibit fungal growth at low concentrations.
Clinical Efficacy
A study involving lung transplant recipients showed that a single dose of 150 mg resulted in plasma concentrations exceeding the minimum inhibitory concentration (MIC) required for effective treatment. The overall efficacy was reported at 70%, with no significant adverse effects noted .
Comparative Studies
Comparative studies against other antifungal agents like caspofungin have shown that this compound has comparable or superior efficacy in treating candidemia and invasive candidiasis:
Propiedades
Número CAS |
539823-80-8 |
---|---|
Fórmula molecular |
C56H71N9O20 |
Peso molecular |
1190.2 g/mol |
Nombre IUPAC |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-2-(3,4-dihydroxyphenyl)-1,2-dihydroxyethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzamide |
InChI |
InChI=1S/C56H71N9O20/c1-4-5-6-17-84-32-14-11-28(12-15-32)40-21-33(63-85-40)27-7-9-29(10-8-27)49(76)58-34-20-39(71)52(79)62-54(81)45-46(73)25(2)23-65(45)56(83)43(38(70)22-41(57)72)60-53(80)44(48(75)47(74)30-13-16-36(68)37(69)18-30)61-51(78)35-19-31(67)24-64(35)55(82)42(26(3)66)59-50(34)77/h7-16,18,21,25-26,31,34-35,38-39,42-48,52,66-71,73-75,79H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,72)(H,58,76)(H,59,77)(H,60,80)(H,61,78)(H,62,81)/t25-,26+,31+,34-,35-,38+,39+,42-,43-,44-,45-,46-,47-,48-,52+/m0/s1 |
Clave InChI |
VJHYOZWFHJBKMZ-CICALKLBSA-N |
SMILES isomérico |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)O)O)O)C(CC(=O)N)O)C)O)O)O |
Sinónimos |
1-[(4R,5R)-4,5-Dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-(3,4-dihydroxyphenyl)-4-hydroxy-L-threonine]pneumocandin A0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.